molecular formula C8H11ClIN B3027516 (S)-1-(4-iodophenyl)ethanamine hydrochloride CAS No. 1308650-40-9

(S)-1-(4-iodophenyl)ethanamine hydrochloride

Cat. No.: B3027516
CAS No.: 1308650-40-9
M. Wt: 283.54
InChI Key: PZYFIOFVFANOJA-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(4-Iodophenyl)ethanamine hydrochloride (CAS 1308650-40-9) is a chiral amine derivative of high importance in organic and medicinal chemistry. Its structure, featuring an (S)-configured stereocenter and a reactive iodine-substituted aromatic ring, makes it a valuable intermediate for constructing enantiomerically pure compounds . The iodine moiety allows for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the synthesis of more complex molecular architectures . As a hydrochloride salt, it offers improved stability and handling characteristics compared to the free base . This compound is extensively used as a chiral building block in the development of targeted therapeutics, including central nervous system (CNS) agents and receptor-specific molecules . Its well-defined stereochemistry ensures high enantioselectivity in asymmetric synthesis, which is critical for producing drugs with enhanced efficacy and reduced side effects . Furthermore, the iodine atom makes it a potential precursor for radiopharmaceuticals and compounds used in diagnostic imaging . For safe handling, note that it has hazard statements H302, H315, H319, and H335 . This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(1S)-1-(4-iodophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYFIOFVFANOJA-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)I)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)I)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308650-40-9
Record name Benzenemethanamine, 4-iodo-α-methyl-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1308650-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-iodophenyl)ethanamine hydrochloride typically involves the iodination of a suitable precursor, followed by the introduction of the ethanamine group. One common method involves the use of 4-iodoaniline as a starting material, which undergoes a series of reactions including reduction and amination to yield the desired product. The reaction conditions often require the use of reducing agents such as sodium borohydride and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-iodophenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted phenyl ethanamines, imines, and oximes, depending on the specific reaction pathway and conditions employed .

Scientific Research Applications

Scientific Research Applications

(S)-1-(4-iodophenyl)ethanamine hydrochloride has been extensively studied for its potential applications:

Organic Chemistry

  • Building Block for Synthesis : It serves as a crucial intermediate in synthesizing more complex organic molecules. Its iodine substituent allows for further functionalization through nucleophilic substitution reactions.

Medicinal Chemistry

  • Drug Development : The compound is investigated for its interactions with various biological targets, including neurotransmitter receptors. Its structural properties may enhance binding affinity, making it a candidate for developing drugs targeting neurological disorders.

Biological Research

  • Enzyme Interaction Studies : Research has shown that this compound can modulate enzyme activity, influencing biochemical pathways relevant to disease mechanisms .

Case Study 1: Neurotransmitter Receptor Modulation

A study investigated the compound's ability to interact with serotonin receptors, revealing that it acts as a selective agonist. This interaction suggests potential therapeutic applications in treating mood disorders .

Case Study 2: Synthesis of Derivatives

Researchers synthesized various derivatives of this compound to explore their biological activities. Some derivatives exhibited enhanced potency against cancer cell lines, indicating the compound's versatility in drug design.

Mechanism of Action

The mechanism of action of (S)-1-(4-iodophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The presence of the iodine atom enhances its binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The 4-iodophenyl group distinguishes this compound from analogs with different substituents. Key comparisons include:

Table 1: Substituent Effects on Physicochemical Properties
Compound Name CAS Number Substituent Molecular Weight (g/mol) Key Properties/Applications
(S)-1-(4-Iodophenyl)ethanamine HCl 1308650-40-9 -I 283.54 High polarizability, chiral catalysis
(S)-1-(4-Chloro-2-methylphenyl)ethanamine HCl 1391435-45-2 -Cl, -CH₃ 220.71 Enhanced lipophilicity, antimicrobial studies
(S)-1-(4-Trifluoromethoxyphenyl)ethanamine HCl 1391540-47-8 -OCF₃ 265.66 Electron-withdrawing effects, CNS drug intermediates
(S)-1-(4-Nitrophenyl)ethanamine HCl 132873-57-5 -NO₂ 232.68 Strong electron deficiency, redox-active probes
(S)-1-(4-Ethylphenyl)ethanamine HCl 1217455-42-9 -C₂H₅ 215.73 Increased hydrophobicity, surfactant research

Key Observations :

  • Electron Effects: The iodine atom in the target compound provides moderate electron-withdrawing effects compared to stronger groups like -NO₂ or -OCF₃, influencing reactivity in nucleophilic substitutions.
  • Lipophilicity : Chloro and methyl substituents (e.g., 1391435-45-2) increase logP values, enhancing membrane permeability for antimicrobial applications.

Enantiomeric Comparisons

The (S)-enantiomer is often compared to its (R)-counterpart and racemic mixtures:

Table 2: Enantiomer-Specific Properties
Compound Name CAS Number Configuration Molecular Weight (g/mol) Biological Activity
(S)-1-(4-Iodophenyl)ethanamine HCl 1308650-40-9 S 283.54 Chiral resolving agent, enzyme inhibition
(R)-1-(4-Iodophenyl)ethanamine HCl 1246649-06-8 R 283.54 Differing receptor binding in neurological studies
Racemic 1-(4-Iodophenyl)ethanamine HCl 90086-41-2 Racemic 283.54 Lower enantioselectivity in catalysis

Key Observations :

  • Biological Selectivity : The (S)-enantiomer shows distinct receptor-binding profiles compared to the (R)-form, critical for designing enantiopure drugs.
  • Synthetic Utility : Racemic mixtures are less favored in asymmetric synthesis due to reduced stereochemical control.

Hydrogen-Bonding and Interaction Profiles

While the target compound lacks indole rings (unlike compounds in ), its amine hydrochloride group participates in hydrogen bonding. For example:

  • The primary amine forms salt bridges with carboxylate residues (e.g., GLU527 in HSP90).
  • The iodine atom may engage in halogen bonding, a feature absent in chloro or methyl analogs.

Stability and Handling

  • Storage : All hydrochloride salts require protection from moisture and light, with similar shelf lives under recommended conditions.

Biological Activity

(S)-1-(4-iodophenyl)ethanamine hydrochloride, also known as 4-iodoamphetamine, is a compound of significant interest in pharmacology and medicinal chemistry due to its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

  • IUPAC Name : this compound
  • CAS Number : 1308650-40-9
  • Molecular Formula : C9H12ClN
  • Molecular Weight : 185.65 g/mol

This compound exhibits its biological effects primarily through interactions with neurotransmitter systems. It is known to act as a monoamine releasing agent, particularly influencing the release of serotonin, dopamine, and norepinephrine. This mechanism underlies its potential applications in treating various neurological and psychiatric disorders.

Neuropharmacological Effects

Research indicates that this compound has stimulant properties similar to those of amphetamines. It has been shown to enhance locomotor activity in animal models, suggesting potential applications in conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and depression.

Table 1: Biological Activity Summary

Activity TypeObservationsReferences
Monoamine ReleaseEnhanced release of serotonin and dopamine
Stimulant EffectsIncreased locomotor activity in rodents
Antidepressant-like ActivityPotential through monoamine modulation

Case Study 1: Neuropharmacological Assessment

In a controlled study, this compound was administered to rodent models to evaluate its effects on behavior and neurotransmitter levels. The results indicated a significant increase in both dopamine and serotonin levels, correlating with heightened locomotor activity. The study concluded that this compound could be a candidate for further development as a stimulant or antidepressant agent.

Case Study 2: Structure-Activity Relationship Analysis

A structure-activity relationship (SAR) analysis was conducted comparing this compound with other phenethylamines. The study identified key structural features that enhance monoamine release while minimizing adverse effects such as neurotoxicity. This information is crucial for guiding future synthetic modifications aimed at improving therapeutic profiles.

Q & A

Q. What are the standard synthetic routes for (S)-1-(4-iodophenyl)ethanamine hydrochloride?

Methodological Answer: The synthesis typically involves enantioselective methods or chiral resolution. For example:

  • Chiral Auxiliary Approach : Use of (S)-specific catalysts (e.g., Ru-BINAP complexes) in asymmetric hydrogenation of imine precursors .
  • Resolution Techniques : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization .
  • Substituted Phenyl Derivatives : Similar halogenated analogs (e.g., bromo or fluoro derivatives) are synthesized via nucleophilic aromatic substitution using iodobenzene derivatives as intermediates .

Key Considerations : Monitor reaction temperature (-20°C to 25°C) and solvent polarity (e.g., methanol/THF mixtures) to optimize enantiomeric excess (ee >95%) .

Q. How is the enantiomeric purity of this compound validated?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase; retention times distinguish (S) and (R) enantiomers .
  • Polarimetry : Measure specific rotation ([α]D) and compare to literature values (e.g., [α]D = +27.3° for (S)-enantiomers in methanol) .
  • NMR with Chiral Shift Reagents : Eu(hfc)₃ induces splitting of proton signals to confirm ee >99% .

Validation Tools : Cross-reference with CAS-registered spectral data for analogous compounds (e.g., (S)-1-(4-trifluoromethoxyphenyl) derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity between enantiomers of substituted phenyl ethanamine hydrochlorides?

Methodological Answer:

  • In Vitro Assays : Compare IC₅₀ values for enantiomers in receptor-binding studies (e.g., serotonin or dopamine transporters). For example, (S)-enantiomers of fluorophenyl analogs show 10-fold higher affinity than (R)-forms .
  • Structural Analysis : X-ray crystallography of protein-ligand complexes to identify stereospecific binding pockets .
  • Molecular Dynamics Simulations : Model interactions of the iodophenyl group with hydrophobic enzyme domains to explain activity differences .

Case Study : In antifungal studies, (S)-enantiomers of naphthalene derivatives exhibit stronger activity due to optimized van der Waals contacts .

Q. What strategies optimize the yield of the (S)-enantiomer in asymmetric synthesis?

Methodological Answer:

  • Catalyst Screening : Test Ru-, Rh-, or Ir-based catalysts with chiral ligands (e.g., BINAP, Josiphos) to enhance stereoselectivity .
  • Solvent Engineering : Polar aprotic solvents (e.g., DMF) improve imine intermediate stability, increasing ee from 85% to >99% .
  • Dynamic Kinetic Resolution (DKR) : Combine enzyme-catalyzed racemization (e.g., lipases) with asymmetric hydrogenation for near-quantitative ee .

Data-Driven Optimization : Use DOE (Design of Experiments) to correlate pressure (1–50 bar H₂), temperature, and catalyst loading with ee .

Q. How do structural modifications (e.g., iodine substitution) impact physicochemical properties?

Methodological Answer:

  • LogP Measurements : Iodine increases hydrophobicity (LogP ~2.5 vs. 1.8 for non-halogenated analogs), affecting membrane permeability .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) show iodine’s electron-withdrawing effect enhances shelf-life compared to methoxy derivatives .
  • Crystallography : Iodine’s large atomic radius induces steric hindrance, altering crystal packing and solubility .

Q. What analytical methods quantify trace impurities in this compound?

Methodological Answer:

  • LC-MS/MS : Detect halogenated byproducts (e.g., deiodinated analogs) at ppm levels using MRM transitions .
  • ICP-OES : Quantify residual heavy metals (e.g., Pd from catalytic reactions) below 10 ppm .
  • 1H-NMR Purity Assessment : Integrate impurity peaks (e.g., diastereomers) relative to the main signal .

Data Contradiction Analysis

Q. How to interpret conflicting reports on metabolic stability of iodophenyl ethanamine derivatives?

Methodological Answer:

  • Species-Specific Variability : Compare microsomal stability in human vs. rat liver enzymes. For example, human CYP3A4 may cleave the iodine group 50% faster .
  • Isotope Effects : Use deuterated analogs to distinguish oxidative vs. hydrolytic degradation pathways .
  • Meta-Analysis : Cross-reference datasets from peer-reviewed studies (e.g., PubMed, CAS) to identify consensus trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(4-iodophenyl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-1-(4-iodophenyl)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.